5-Azaspiro[3.5]nonan-8-ol
Description
5-Azaspiro[3.5]nonan-8-ol (CAS: 1369162-15-1; CID: 82418042) is a bicyclic organic compound featuring a spirocyclic architecture with a nitrogen atom integrated into its structure. Key structural and physicochemical properties include:
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-2-5-9-8(6-7)3-1-4-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCLLKMZVAOUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369162-15-1 | |
| Record name | 5-azaspiro[3.5]nonan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-8-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as ethanol or methanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of 5-Azaspiro[3.5]nonan-8-ol may involve more scalable and efficient methods. These methods could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
5-Azaspiro[3.5]nonan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the nitrogen atom in the ring system allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Structural Modifications in Azaspiro Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Hydroxyl vs. Ketone: The hydroxyl group in 5-azaspiro[3.5]nonan-8-ol enhances hydrogen-bonding capacity compared to its ketone analog (5-Benzyl-5-azaspiro[3.5]nonan-8-one), which may reduce solubility but improve metabolic stability .
- Aza vs. Oxa: Replacing nitrogen with oxygen (5-Oxaspiro[3.5]nonan-8-ol) increases polarity, as evidenced by its higher molecular weight (142.20 vs. 141.21 g/mol) and altered CCS values .
- Benzyl Substitution : Benzyl groups (e.g., 5-Benzyl derivatives) introduce aromaticity, increasing molecular weight and lipophilicity, which can enhance blood-brain barrier penetration .
Research and Commercial Availability
- Drug Discovery: Boc-protected analogs (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are stocked for medicinal chemistry workflows, highlighting their role as intermediates .
- Synthesis Challenges: Derivatives like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS: 2361644-19-9) require specialized purification techniques due to high polarity .
Biological Activity
5-Azaspiro[3.5]nonan-8-ol is a heterocyclic compound characterized by its unique spiro structure, which consists of two interconnected rings, including a nitrogen atom in the framework. This nitrogen contributes to its distinctive chemical properties and potential biological activities. Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 5-Azaspiro[3.5]nonan-8-ol typically involves cyclization reactions from suitable precursors. Common methods include:
- Cyclization from amines and carbonyl compounds : This approach allows for the formation of the spirocyclic structure.
- Optimized industrial production : Conditions are tailored to maximize yield and purity.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activities.
The biological activity of 5-Azaspiro[3.5]nonan-8-ol is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrogen atom allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their function and activity.
Biological Activities
Research has identified several key biological activities associated with 5-Azaspiro[3.5]nonan-8-ol:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : Preliminary investigations indicate that 5-Azaspiro[3.5]nonan-8-ol may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of 5-Azaspiro[3.5]nonan-8-ol against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Studies
A study investigating the anti-inflammatory effects of 5-Azaspiro[3.5]nonan-8-ol involved assessing its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in nitric oxide levels at concentrations of 10 µM and above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
